molecular formula C18H25NO4 B3020216 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid CAS No. 1784486-49-2

2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

Cat. No.: B3020216
CAS No.: 1784486-49-2
M. Wt: 319.401
InChI Key: VEUIVJGFCHKBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is unique due to its semi-flexible nature, which allows for better optimization of drug-like properties and efficient degradation of target proteins. This flexibility distinguishes it from more rigid linkers, providing a balance between rigidity and flexibility that is crucial for effective PROTAC function .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUIVJGFCHKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 4-[(4-ethoxycarbonyl-phenyl-)hydroxy-methyl]-piperidine-1-carboxylic acid tert-butyl ester (2.145 g, 6.18 mmol) in methanol (30 mL) is added 10 mL of 1N aqueous NaOH and the reaction is heated in a 50° C. bath for 1 hour. The reaction is cooled to 0° C. and carefully acidified with 1N aqueous HCl. The reaction is extracted with dichloromethane (DCM), dried over MgSO4, filtered and concentrated to give 1.34 grams of 4-(carboxy-benzyl)-piperidine-1-carboxylic acid tert-butyl ester.
Name
4-[(4-ethoxycarbonyl-phenyl-)hydroxy-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.145 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.